
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O6 and its molecular weight is 465.466. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Applications
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including those with substitutions similar to the query compound, have shown broad-spectrum antitumor activities, particularly against CNS, renal, breast, and leukemia cancer cell lines. This is attributed to their ability to inhibit key enzymes or receptors in cancer cells, such as EGFR-TK and B-RAF kinase, which are critical in cell proliferation and survival pathways (Al-Suwaidan et al., 2016).
Antimicrobial and Antihistaminic Activities
Compounds with oxadiazole and acetamide groups have been investigated for their antimicrobial properties. These studies have demonstrated that such compounds can exhibit significant activity against a range of microbial species, including bacteria and fungi, making them potential candidates for antimicrobial drug development (Rao & Reddy, 1994). Additionally, derivatives with similar structures have been explored for their antihistaminic activity, indicating potential applications in allergic response management (Rao & Reddy, 1994).
Analgesic and Anti-Inflammatory Activities
Compounds featuring dihydroisoquinolin and acetamide moieties, akin to the query compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have shown promising results in preclinical models, suggesting their potential in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).
Material Science and Molecular Docking
In material science, derivatives with oxadiazole and quinazolinone groups have been studied for their physical properties, such as density, viscosity, and ultrasonic sound velocity in various solvents. These studies provide valuable insights into the interaction mechanisms and solvation behaviors of such compounds, which are crucial for designing new materials with tailored properties (Godhani et al., 2013). Furthermore, molecular docking studies have been conducted to understand the binding affinities and modes of action of similar compounds on target proteins, aiding in the rational design of drugs with improved efficacy and selectivity (Mehta et al., 2019).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6/c1-14-24-21(34-26-14)10-11-27-22(30)16-6-4-5-7-18(16)28(23(27)31)13-20(29)25-17-12-15(32-2)8-9-19(17)33-3/h4-9,12H,10-11,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBTCDPXPSCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2528079.png)

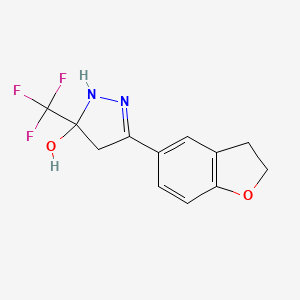
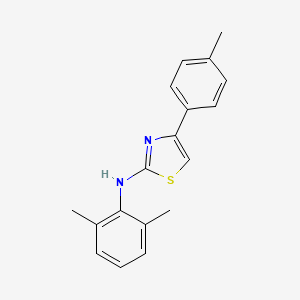
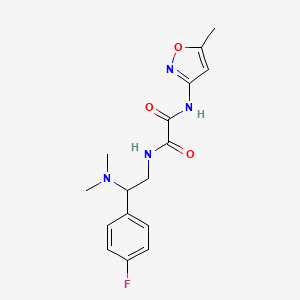
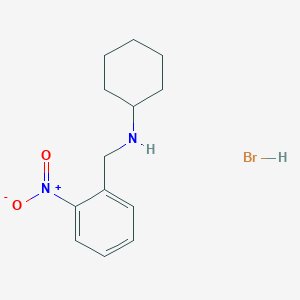
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)
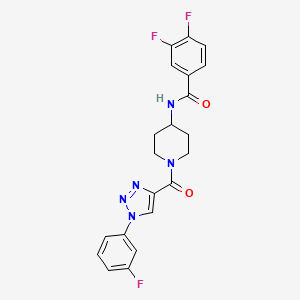

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)
![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
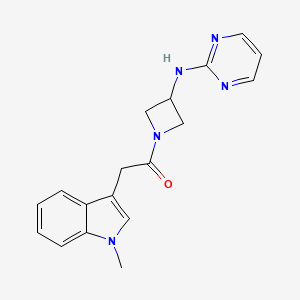
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)